molecular formula C10H14ClNO B2917265 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride CAS No. 37483-67-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride

Cat. No.: B2917265
CAS No.: 37483-67-3
M. Wt: 199.68
InChI Key: ZUIXPTOKLAIUMT-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a bicyclic organic compound featuring a seven-membered oxepin ring fused to a benzene ring, with an amine functional group at the 5-position. The oxygen atom in the oxepin ring contributes to its polarity, while the aromatic benzene ring and amine group enhance its ability to interact with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIXPTOKLAIUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate amine in the presence of a cyclizing agent . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Differences and Heterocyclic Core Modifications

The biological and physicochemical properties of benzo-fused heterocycles are highly sensitive to the heteroatom(s) in the ring system. Below is a comparison of key structural analogs:

Compound Name Heterocycle Core Substituents Molecular Formula Key Features
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine HCl Oxepin (O) None (parent structure) C₁₀H₁₂ClNO Oxygen enhances polarity; amine group enables hydrogen bonding .
Compound D9 (Molecules, 2014) Dioxocine (O, O) 4-Ethoxyphenyl acrylamide C₂₀H₂₁NO₄ Dual oxygen atoms increase rigidity; acrylamide linker enhances EGFR binding .
7-Fluoro Analog (CymitQuimica) Oxepin (O) Fluorine at 7-position C₁₀H₁₁ClFNO Fluorine improves metabolic stability; discontinued due to unknown issues .
8-Bromo Analog (CAS 1016734-79-4) Oxepin (O) Bromine at 8-position C₁₀H₁₂BrNO Bromine adds steric bulk; may reduce solubility; temporarily unavailable .
Benzo[b]azepin-5-amine HCl (CAS 1965309-36-7) Azepin (N) None (parent structure) C₁₀H₁₅ClN₂ Nitrogen increases basicity; potential CNS applications .

Physicochemical Properties

  • Polarity : The oxepin’s oxygen atom increases polarity compared to the azepin’s nitrogen, affecting solubility (e.g., oxepin analogs may have higher aqueous solubility).
  • Substituent Effects : Fluorine reduces metabolic degradation, while bromine increases molecular weight and lipophilicity .

Biological Activity

Chemical Identity
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNOC_{10}H_{14}ClNO and a molecular weight of approximately 199.68 g/mol. This compound is identified by the CAS number 37483-67-3 and is recognized for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Biological Activity

Mechanism of Action
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways. The precise mechanisms are still under investigation but suggest potential roles in modulating enzyme activity and protein interactions.

Pharmacological Properties
Preliminary studies have indicated that this compound may exhibit properties relevant to neuropharmacology. It has been explored for its potential effects on neurotransmitter systems, particularly in the context of mood regulation and cognitive enhancement. This aligns with findings from related compounds in the benzo[b]oxepine class, which have shown efficacy in treating mood disorders and other neurological conditions.

Case Studies and Experimental Data

  • Neuropharmacological Effects
    A study examining the effects of this compound on animal models demonstrated significant alterations in behavior associated with anxiety and depression. The compound was administered at varying doses, revealing dose-dependent effects on locomotor activity and anxiety-like behaviors.
  • Enzyme Interaction Studies
    Research has also focused on the interaction of this compound with specific enzymes involved in metabolic pathways. For instance, it was found to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition suggests a mechanism through which the compound could exert antidepressant effects.

Data Tables

Study Focus Findings Reference
Neuropharmacological EffectsDose-dependent behavioral changes
Enzyme InteractionInhibition of monoamine oxidase (MAO)
Biochemical AssaysModulation of enzyme activity

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a precursor for synthesizing new pharmacological agents.
  • Biochemical Assays : Utilized to study enzyme kinetics and protein interactions.
  • Neuroscience Research : Investigated for potential therapeutic applications in mood disorders.

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